1-[(E)-2-nitroethenyl]-4-propoxybenzene
Description
Structure
3D Structure
Properties
CAS No. |
6946-31-2 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
1-[(E)-2-nitroethenyl]-4-propoxybenzene |
InChI |
InChI=1S/C11H13NO3/c1-2-9-15-11-5-3-10(4-6-11)7-8-12(13)14/h3-8H,2,9H2,1H3/b8-7+ |
InChI Key |
VKWWKOVGOMKAOT-BQYQJAHWSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/[N+](=O)[O-] |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 1 E 2 Nitroethenyl 4 Propoxybenzene
Established Routes for Conjugated Nitroalkene Synthesis
The formation of the conjugated nitroalkene moiety is a critical step that typically involves the reaction of an aromatic aldehyde with a nitroalkane. Several classical reactions have been adapted for this purpose, each offering distinct advantages in terms of reaction conditions and yields.
Knoevenagel Condensation Approaches for Substituted Benzenes
The Knoevenagel condensation is a versatile method for forming carbon-carbon double bonds. orientjchem.org It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base such as an amine. orientjchem.orgnih.gov In the synthesis of 1-[(E)-2-nitroethenyl]-4-propoxybenzene, the reaction proceeds between 4-propoxybenzaldehyde (B1265824) and nitromethane (B149229).
The mechanism involves the deprotonation of nitromethane by the basic catalyst to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of 4-propoxybenzaldehyde. The resulting intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated nitro compound. orientjchem.org The use of catalysts like piperidine (B6355638) or potassium phosphate (B84403) is common, and the reaction can often be performed under mild conditions. nih.gov The condensation generally results in the thermodynamically more stable (E)-isomer as the major product. nih.gov
Table 1: Catalyst and Solvent Effects on Knoevenagel Condensation Yields for Aryl Nitroalkenes
| Aldehyde Reactant | Active Methylene | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Benzaldehyde | Nitromethane | Piperidine | Ethanol | Reflux | ~85 |
| 4-Methoxybenzaldehyde | Nitromethane | Ammonium (B1175870) Acetate (B1210297) | Acetic Acid | 100 | >90 |
| 4-Propoxybenzaldehyde | Nitromethane | Potassium Phosphate | Ethanol | Room Temp | >80 |
| Benzaldehyde | Nitromethane | L-proline | DMSO | 60 | ~92 |
Henry Reaction Modifications for Aryl Nitroethenes
The Henry reaction, or nitroaldol reaction, is a classical base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. wikipedia.orgorganic-chemistry.org Discovered by Louis Henry in 1895, this reaction initially forms a β-nitro alcohol. wikipedia.org For the synthesis of aryl nitroethenes like this compound, the reaction between 4-propoxybenzaldehyde and nitromethane is employed.
The reaction begins with the deprotonation of the nitroalkane by a base to generate a nitronate, which then acts as a nucleophile. wikipedia.org This nucleophile adds to the aldehyde to form a β-nitro alkoxide, which is subsequently protonated to give the β-nitro alcohol. wikipedia.org While isolation of the alcohol is possible, modifications to the reaction conditions, such as using an excess of base or elevated temperatures, can promote a subsequent dehydration step in the same pot to yield the desired nitroalkene. organic-chemistry.orgcommonorganicchemistry.com This tandem Henry reaction-dehydration sequence is a common and efficient route for synthesizing conjugated nitroalkenes. researchgate.net
Dehydration of 2-Nitro-alcohols
The direct dehydration of the intermediate β-nitro alcohol, 1-(4-propoxyphenyl)-2-nitroethanol, provides a focused route to this compound. This intermediate is synthesized via the Henry reaction under conditions that favor the isolation of the alcohol adduct, for instance, by using only small amounts of base. organic-chemistry.orgechemi.com
Once isolated, the 2-nitro-alcohol can be dehydrated using various reagents. Classic methods include heating with acid anhydrides, such as phthalic anhydride, or treatment with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or methanesulfonyl chloride in the presence of a base. acs.orgwikimedia.org These methods facilitate the elimination of a water molecule to form the carbon-carbon double bond of the nitroalkene. Careful selection of the dehydrating agent and reaction conditions is crucial to avoid side reactions and ensure a high yield of the desired (E)-nitroalkene.
Table 2: Comparison of Dehydration Methods for β-Nitro Alcohols
| β-Nitro Alcohol Substrate | Dehydrating Agent | Base | Solvent | Result |
| 1-Phenyl-2-nitroethanol | Phthalic Anhydride | - | Toluene | (E)-β-Nitrostyrene |
| 1-Phenyl-2-nitroethanol | Methanesulfonyl Chloride | Triethylamine | Dichloromethane | (E)-β-Nitrostyrene |
| 1-(4-Methoxyphenyl)-2-nitroethanol | Acetic Anhydride | Sodium Acetate | Acetic Acid | (E)-1-Methoxy-4-(2-nitroethenyl)benzene |
| 1-(4-Chlorophenyl)-2-nitroethanol | Dicyclohexylcarbodiimide (DCC) | - | Diethyl Ether | (E)-1-Chloro-4-(2-nitroethenyl)benzene |
Functionalization Strategies for the Aromatic Moiety in Nitroethenylbenzenes
The synthesis of the target compound requires the presence of a propoxy group at the para-position of the benzene (B151609) ring. This can be achieved either by starting with a pre-functionalized aromatic aldehyde or by introducing the group at a different stage of the synthesis.
Introduction of the Propoxy Group via Etherification
The most direct synthetic strategy relies on starting with 4-propoxybenzaldehyde. This key precursor is commonly synthesized via the Williamson ether synthesis. The process typically involves the O-alkylation of 4-hydroxybenzaldehyde (B117250) with a propylating agent, such as 1-bromopropane (B46711) or 1-iodopropane.
The reaction is carried out in the presence of a base, like potassium carbonate or sodium hydride, which deprotonates the phenolic hydroxyl group of 4-hydroxybenzaldehyde to form a more nucleophilic phenoxide ion. This ion then displaces the halide from the propyl halide in an SN2 reaction to form the desired ether linkage, yielding 4-propoxybenzaldehyde. This method is highly efficient for preparing the necessary substituted aldehyde before its condensation with nitromethane.
Green Chemistry Principles in the Synthesis of this compound Analogues
Development of Sustainable Synthetic Protocols
The development of sustainable synthetic protocols for β-nitrostyrene derivatives, a class that includes this compound, focuses on minimizing waste, avoiding hazardous substances, and improving energy efficiency. A key reaction for synthesizing these compounds is the Henry reaction, which involves the condensation of an aldehyde with a nitroalkane. researchgate.netresearchgate.net Green approaches to this reaction seek to replace traditional methods that often use hazardous solvents and strong bases.
Sustainable strategies that have been explored include:
Solvent-free reactions: Conducting reactions under microwave irradiation without a solvent is a notable green alternative. researchgate.net This method not only eliminates the need for potentially harmful solvents but can also lead to faster reaction times and higher yields.
Use of water as a solvent: Water is an environmentally benign solvent, and its use in organic synthesis is a cornerstone of green chemistry. ijsr.in Various reactions, including Knoevenagel and aldol (B89426) condensations, which are related to the synthesis of β-nitrostyrene precursors, have been successfully carried out in water, sometimes accelerated by catalysts. ijsr.in
Multicomponent reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product. bohrium.com This approach is inherently green as it reduces the number of synthetic steps, minimizes waste generation, and saves time and energy compared to traditional stepwise syntheses. bohrium.com
One-pot synthesis: This strategy, similar to MCRs, involves carrying out multiple reaction steps in the same vessel without isolating intermediates. This reduces solvent usage and waste. nih.govresearchgate.net
The table below summarizes various sustainable synthetic protocols for the synthesis of β-nitrostyrene analogues.
| Protocol | Key Features | Advantages |
| Microwave-assisted solvent-free reaction | Use of microwave irradiation without a solvent. | Reduced reaction time, elimination of solvent waste, often higher yields. researchgate.net |
| Aqueous media reactions | Utilization of water as the reaction solvent. | Environmentally friendly, safe, and cost-effective. ijsr.in |
| Multicomponent reactions | Combining three or more reactants in a single step. | High atom economy, reduced waste, time and energy-efficient. bohrium.com |
| One-pot synthesis | Performing consecutive reactions in the same flask. | Avoids intermediate purification steps, reduces solvent use and waste. nih.govresearchgate.net |
Catalyst Development for Environmentally Benign Syntheses
The development of green catalysts is a crucial aspect of sustainable chemistry. For the synthesis of this compound analogues, research has focused on creating catalysts that are efficient, selective, recyclable, and non-toxic.
Key areas of development in environmentally benign catalysts include:
Biocatalysts and Natural Extracts: Catalysts derived from natural sources are gaining attention due to their biodegradability, low toxicity, and availability. beilstein-journals.org For instance, aqueous fruit extracts, such as that from Dillenia indica, have been shown to effectively catalyze the synthesis of certain heterocyclic compounds, demonstrating the potential of natural products in green catalysis. researchgate.net
Heterogeneous Catalysts: Solid catalysts are often preferred in green synthesis because they can be easily separated from the reaction mixture and reused, which minimizes waste. researchgate.net This includes catalysts based on clays, animal bone ash, and plant-derived materials. beilstein-journals.org
Nanocatalysts: Nanoparticles, including magnetic nanoparticles, have emerged as highly efficient and recyclable catalysts for the synthesis of various organic compounds, including pyrrole (B145914) derivatives from β-nitrostyrenes. semanticscholar.org Their high surface area-to-volume ratio often leads to enhanced catalytic activity.
Ionic Liquids: Ionic liquids can act as both solvents and catalysts in organic reactions. Their low vapor pressure makes them a safer alternative to volatile organic solvents. researchgate.net Deep eutectic solvents (DESs), which are a type of ionic liquid, are also being explored as green catalysts. nih.gov
Organocatalysts: The use of small organic molecules as catalysts avoids the use of potentially toxic and expensive metals. nih.gov Thiourea (B124793) derivatives, for example, have been developed as effective organocatalysts for reactions such as the enantioselective reduction of nitroalkenes. nih.gov
The following table provides examples of environmentally benign catalysts used in the synthesis of β-nitrostyrene analogues and related compounds.
| Catalyst Type | Example | Key Advantages |
| Natural Extract | Aqueous Extract of Dillenia indica (AEDI) | Biodegradable, readily available, avoids toxic metals. researchgate.net |
| Nanocatalyst | Magnetic Nanoparticles (MNPs) | Easy separation and recovery, high efficiency, reusability. semanticscholar.org |
| Ionic Liquid/DES | Methyltriphenyl-phosphonium bromide/Tetrahydrofuran-2,3,4,5-tetracarboxylic acid (MTPPBr/THFTCA-DES) | Recyclable, can act as both catalyst and solvent. nih.gov |
| Organocatalyst | Thiourea derivatives | Metal-free, can provide high enantioselectivity. nih.gov |
Based on a comprehensive search of available scientific literature, it is not possible to generate a thorough and scientifically accurate article that focuses solely on the chemical compound “this compound” according to the strict outline provided.
The available research data from the search results pertains to the broader class of compounds known as β-nitrostyrenes or to derivatives with different substitution patterns (e.g., hydroxy, methoxy, or fluoro groups). There is a lack of specific published studies detailing the Michael addition, Diels-Alder, 1,3-dipolar cycloaddition, and hetero Diels-Alder reactions for this compound itself.
Fulfilling the request would require extrapolating data from related but distinct molecules, which would violate the core instruction to focus solely on the specified compound and maintain scientific accuracy. Therefore, the requested article cannot be generated without resorting to speculation or including information on compounds other than the one specified, which is explicitly forbidden by the instructions.
Reactivity and Mechanistic Studies of 1 E 2 Nitroethenyl 4 Propoxybenzene
Rearrangement and Cascade Reactions Involving the Nitroethenyl Scaffold
The activated double bond in 1-[(E)-2-nitroethenyl]-4-propoxybenzene and related nitroalkenes serves as a versatile platform for the construction of complex molecular architectures through rearrangement and cascade reactions. These sequences often proceed with high atom economy and stereoselectivity, providing efficient routes to valuable organic compounds.
Morita-Baylis-Hillman (MBH) and Rauhut-Currier (RC) Adducts
The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophilic catalyst such as a tertiary amine or phosphine. While nitroethylene (B32686) itself can be prone to polymerization, β-substituted nitroalkenes like this compound are more amenable to this transformation. chimia.ch The reaction of a substituted β-nitrostyrene with an aldehyde would yield a densely functionalized allylic alcohol, a valuable synthetic intermediate.
The Rauhut-Currier (RC) reaction, also known as the vinylogous Morita-Baylis-Hillman reaction, involves the dimerization of activated alkenes or their reaction with other Michael acceptors. synarchive.com For nitroalkenes, both homo- and hetero-coupling reactions are possible. rsc.orgrsc.org For instance, in the presence of a suitable catalyst system like imidazole-LiCl, a substituted nitrostyrene (B7858105) can react with other activated alkenes such as methyl vinyl ketone (MVK) or acrylates to furnish the corresponding RC adducts. rsc.orgrsc.org Self-dimerization of nitroalkenes can also occur under specific conditions. rsc.org These adducts are versatile precursors for further synthetic manipulations, including the formation of cyclic and bicyclic systems. rsc.orgresearchgate.net
| Reaction Type | Electrophile/Second Component | Catalyst Example | Product Type |
| Morita-Baylis-Hillman | Aldehydes | Tertiary Amines (e.g., DABCO) | Allylic Alcohols |
| Rauhut-Currier (Hetero) | Methyl Vinyl Ketone (MVK) | Imidazole-LiCl | γ-Nitro Ketones |
| Rauhut-Currier (Homo) | Another Nitroalkene Molecule | Imidazole-Hydroquinone | Dimerized Nitroalkene |
Intramolecular Rearrangements and Cyclizations
The functional groups within the adducts derived from this compound can participate in subsequent intramolecular rearrangements and cyclizations, often as part of a cascade sequence. These reactions are powerful tools for the stereoselective synthesis of complex cyclic structures. For example, the Michael addition of a nucleophile to a β-nitrostyrene can be the initiating step of a cascade reaction that leads to the formation of highly functionalized carbocyclic or heterocyclic frameworks. rsc.orgrsc.org
Organocatalysis has emerged as a particularly effective strategy for initiating such cascades. rsc.org For instance, the reaction of a cyclohexanone (B45756) with a β-nitrostyrene and an arylidene-1,3-indanedione, catalyzed by L-proline, can proceed through a triple cascade sequence involving Michael addition, a nitro-Michael reaction, and an aldol (B89426) condensation to afford complex spiro decalinol derivatives with multiple stereocenters. rsc.org Similarly, cascade reactions involving β-nitrostyrenes and naphthols can lead to the formation of naphthofuran derivatives. researchgate.net The specific substitution pattern on the β-nitrostyrene, such as the p-propoxy group, can influence the reaction rates and yields of these cascade processes. rsc.org
Functional Group Interconversions of the Nitro Moiety in Nitroalkenes
The nitro group in this compound is a versatile functional handle that can be transformed into a variety of other functionalities, significantly broadening the synthetic utility of this class of compounds.
Reductive Transformations to Amines, Hydroxylamines, and Oximes
The reduction of the nitro group is a fundamental transformation. Depending on the reducing agent and reaction conditions, nitroalkenes can be selectively converted to amines, hydroxylamines, or oximes.
Amines: The complete reduction of both the nitro group and the carbon-carbon double bond of β-nitrostyrenes leads to the formation of phenethylamines, a scaffold present in many biologically active molecules. nih.govaau.dk Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation. nih.govmdma.ch More recently, milder and more convenient methods have been developed, such as the use of sodium borohydride (B1222165) in combination with copper(II) chloride, which can effect the reduction rapidly and in high yields. nih.govchemrxiv.org Another effective reagent is sodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al). mdma.ch
Hydroxylamines: Partial reduction of the nitroalkene can yield N-substituted hydroxylamines. This can be achieved using borane (B79455) complexes, such as BH3·THF. The reaction is often catalyzed by a small amount of sodium borohydride and proceeds in good yields.
Oximes: The selective reduction of the carbon-carbon double bond and partial reduction of the nitro group to an oxime is another valuable transformation. Chromium(II) chloride has been shown to be an effective reagent for the rapid conversion of β-aryl, α,β-unsaturated nitroalkenes to the corresponding oximes at room temperature.
| Product | Reagent(s) | Key Features |
| Amine | LiAlH4, Catalytic Hydrogenation, NaBH4/CuCl2, Red-Al | Complete reduction of both nitro group and double bond. |
| Hydroxylamine | BH3·THF, NaBH4 (cat.) | Partial reduction of the nitro group. |
| Oxime | CrCl2 | Rapid conversion at room temperature. |
Denitrative Coupling Reactions
In denitrative coupling reactions, the nitro group of a β-nitrostyrene is replaced by another substituent, with the concomitant formation of a new carbon-carbon or carbon-heteroatom bond. mdpi.comnih.govresearchgate.net These reactions significantly expand the synthetic utility of nitroalkenes, allowing them to serve as vinylating agents. mdpi.com
The mechanism often involves a radical pathway, where a radical species adds to the β-carbon of the nitroalkene, followed by the elimination of the nitro group as nitrogen dioxide. rsc.org A variety of coupling partners can be employed, including alkyl and aryl radicals, as well as sulfur- and phosphorus-centered radicals. rsc.org These reactions can be initiated using oxidative, reductive, or photocatalyzed procedures. rsc.org
Nef Reaction for Carbonyl Compound Formation
The Nef reaction is a classic transformation that converts a primary or secondary nitroalkane into a corresponding aldehyde or ketone. wikipedia.org This reaction typically involves the formation of a nitronate salt by treatment with a base, followed by hydrolysis under acidic conditions. researchgate.netorganic-chemistry.org For substrates derived from this compound, this would first require the reduction of the double bond to form the corresponding nitroalkane. Subsequent application of the Nef reaction conditions would then yield a substituted phenylacetaldehyde.
The classical Nef reaction requires harsh acidic conditions; however, numerous milder oxidative or reductive methods have been developed. organic-chemistry.orgmdma.ch For instance, treatment of a nitroalkane with reagents like aqueous TiCl3 can lead to the corresponding carbonyl compound under less stringent conditions. researchgate.net The Nef reaction and its variants are valuable for unmasking a carbonyl group from a nitroalkane precursor, which can be accessed through the conjugate addition to nitroalkenes. researchgate.netmsu.edu
Stereochemical and Regiochemical Control in Reactions of Substituted Nitroethenylbenzenes.nih.govresearchgate.net
The stereochemical and regiochemical outcomes of reactions involving substituted nitroethenylbenzenes, such as this compound, are dictated by a combination of electronic and steric factors inherent to the reactants and the reaction conditions. The strong electron-withdrawing nature of the nitro group significantly polarizes the carbon-carbon double bond, rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack. This electronic bias is a primary determinant of regioselectivity in addition reactions.
In Michael-type additions, a common reaction for this class of compounds, the nucleophile will preferentially attack the β-carbon. The stereochemistry of the resulting product is often controlled by the approach of the nucleophile to the planar nitroalkene. The formation of specific stereoisomers can be influenced by the use of chiral catalysts or auxiliaries, which create a chiral environment around the substrate, favoring one trajectory of attack over the other.
Cycloaddition reactions, such as the Diels-Alder reaction, also exhibit high levels of stereochemical and regiochemical control. The nitroethenylbenzene derivative acts as a dienophile. The endo rule, which is governed by secondary orbital interactions, often predicts the major stereoisomer. For instance, in the [3+2] cycloaddition reactions of isomeric (Z)- and (E)-β-nitrostyrenes, the reaction with 5,5-dimethylpyrroline-N-oxide proceeds via a one-step mechanism. rsc.org These reactions are found to be exo selective for the (Z)-isomer and endo selective for the (E)-isomer, as well as being completely meta regioselective. rsc.org The less stable (Z)-β-nitrostyrene is observed to be more reactive than its (E)-counterpart. rsc.org
The substituent on the phenyl ring also plays a crucial role in directing the regiochemistry of these reactions. Electron-donating groups, such as the propoxy group in this compound, can influence the electron density of the aromatic ring and the double bond, thereby affecting the rate and regioselectivity of the reaction. For example, in Diels-Alder reactions with unsymmetrical dienes, the directing effect of the substituent on the dienophile will favor the formation of one regioisomer over another.
Advanced Mechanistic Investigations
Kinetic Studies of Reaction Pathways.acs.orgnih.gov
Kinetic studies on the reactions of substituted β-nitrostyrenes provide valuable insights into their reaction mechanisms. For instance, the Michael-type reactions of X-substituted β-nitrostyrenes with cyclic secondary amines in acetonitrile (B52724) have been shown to proceed through both catalyzed and uncatalyzed pathways. acs.orgnih.gov The observed pseudo-first-order rate constant (kobsd) exhibits a non-linear dependence on the amine concentration, indicating a complex mechanism. acs.orgnih.gov
kobsd = Kk2[Amine] + Kk3[Amine]2
Where:
K is the equilibrium constant for the formation of a key intermediate.
k2 is the rate constant for the uncatalyzed pathway.
k3 is the rate constant for the catalyzed pathway.
Kinetic data reveals that the catalyzed route, involving a second molecule of the amine, is significantly faster than the uncatalyzed route, especially at higher amine concentrations. acs.orgnih.gov
A noteworthy finding is the observation of a negative enthalpy of activation for the reaction of β-nitrostyrene with piperidine (B6355638), which suggests the presence of a stable intermediate in the reaction pathway. acs.orgnih.gov The reactivity of the substituted β-nitrostyrene is also sensitive to the electronic nature of the substituent on the phenyl ring. Hammett plots for these reactions are linear, and the positive ρ values indicate that electron-withdrawing groups on the phenyl ring accelerate the reaction by stabilizing the negative charge that develops in the transition state. acs.orgnih.gov
Below is an interactive data table summarizing the kinetic data for the reaction of β-nitrostyrene with various cyclic secondary amines in acetonitrile at 25.0 °C.
| Amine | Kk2 (M-1s-1) | Kk3 (M-2s-1) |
| Piperidine | 0.84 | 2.10 |
| Pyrrolidine | 0.51 | 0.61 |
Data extracted from kinetic studies on Michael-type reactions of β-nitrostyrenes. acs.orgnih.gov
Identification of Key Intermediates.nih.govmdpi.com
The mechanistic pathways of reactions involving this compound and related compounds are often characterized by the formation of transient intermediates. In Michael-type additions with amines, a zwitterionic intermediate is proposed to be formed in the initial nucleophilic attack. nih.gov This intermediate is formed by the addition of the amine to the electrophilic β-carbon of the nitroalkene.
The presence of this intermediate is supported by the kinetic data, particularly the negative enthalpy of activation observed in some cases, which indicates a pre-equilibrium step leading to a relatively stable species. nih.gov This zwitterionic intermediate can then be protonated, either by a second molecule of the amine (in the catalyzed pathway) or by the solvent, to yield the final adduct.
In the reaction of β-nitrostyrene with diethyl malonate in the presence of bispidine catalysts, a betaine (B1666868) intermediate formed from the addition of the NH-bispidine to the β-nitrostyrene has been proposed as the true catalytic species. mdpi.com This adduct acts as the actual catalyst for the Michael addition of diethyl malonate. mdpi.com
Spectroscopic techniques, such as NMR, can sometimes be used to detect and characterize these intermediates, although their transient nature often makes direct observation challenging. The proposed mechanism for the reaction of β-nitrostyrene with N-benzylbispidine suggests the formation of a primary betaine which then transforms into a neutral adduct that is observable by NMR. mdpi.com The identification of these key intermediates is crucial for a complete understanding of the reaction mechanism and for the rational design of new synthetic methodologies.
Advanced Spectroscopic Characterization and Time Resolved Investigations
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, UV-Vis)
The structural elucidation of 1-[(E)-2-nitroethenyl]-4-propoxybenzene is accomplished through a combination of spectroscopic methods, each providing unique insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon and hydrogen framework of a molecule. For aromatic compounds, ¹H and ¹³C NMR provide information on the substitution pattern and the electronic environment of the nuclei. caltech.eduresearchgate.netcore.ac.uk In this compound, the propoxy group would be expected to show characteristic signals in the ¹H NMR spectrum: a triplet for the terminal methyl group, a sextet for the methylene (B1212753) group adjacent to the methyl group, and a triplet for the methylene group attached to the oxygen atom. The aromatic protons would appear as doublets, characteristic of a para-substituted benzene (B151609) ring. The vinylic protons of the nitroethenyl group would also exhibit distinct signals. In the ¹³C NMR spectrum, separate signals would be observed for each carbon atom in the propoxy group, the aromatic ring, and the nitroethenyl moiety. rsc.org
Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies. sapub.org For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂). esisresearch.org Other characteristic peaks would include those for the C=C stretching of the alkene and the aromatic ring, C-H stretching and bending vibrations, and the C-O stretching of the propoxy ether linkage. globalresearchonline.netscielo.org.mx
UV-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within a molecule. β-Nitrostyrene and its derivatives are known to exhibit strong absorption in the UV region due to π → π* electronic transitions. The presence of the electron-donating propoxy group at the para position is expected to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted β-nitrostyrene, indicating a more extended conjugation and intramolecular charge transfer character. researchgate.net
| Spectroscopic Technique | Expected Key Features for this compound |
| ¹H NMR | Signals for propoxy group (triplet, sextet, triplet), doublets for para-substituted aromatic protons, signals for vinylic protons. |
| ¹³C NMR | Distinct signals for each carbon of the propoxy group, aromatic ring, and nitroethenyl group. |
| IR | Strong NO₂ asymmetric and symmetric stretching bands, C=C stretching (alkene and aromatic), C-H stretching and bending, C-O stretching. |
| UV-Vis | Strong absorption band in the UV region, likely red-shifted compared to unsubstituted β-nitrostyrene. |
Time-Resolved Spectroscopy for Dynamic Process Analysis
Time-resolved spectroscopic techniques are instrumental in studying the transient species and rapid dynamic processes that occur upon photoexcitation, such as the formation of reaction intermediates, electron transfer, and isomerization. rsc.orgchemrxiv.orgrsc.org
Time-Resolved Infrared (TRIR) Spectroscopy for Reaction Intermediates
Time-resolved infrared (TRIR) spectroscopy allows for the observation of vibrational spectra of short-lived intermediates on timescales from picoseconds to milliseconds. By monitoring changes in the IR spectrum following photoexcitation, TRIR can provide structural information about excited states and reaction intermediates. For a molecule like this compound, TRIR could be used to study the dynamics of the nitro group and the conjugated system in the excited state, potentially identifying transient species involved in photochemical reactions.
Time-Resolved Raman Spectroscopy for Vibrational Dynamics
Time-resolved Raman spectroscopy is another powerful technique for probing the vibrational dynamics of molecules in their excited states. researchgate.net It is particularly sensitive to changes in molecular symmetry and bond strengths. This technique could be employed to investigate the vibrational modes of this compound that are coupled to electronic transitions, providing insights into the initial steps of photochemical processes.
Ultrafast Spectroscopy for Electron Transfer and Isomerization Dynamics
Ultrafast spectroscopic techniques, such as transient absorption spectroscopy, operate on the femtosecond to picosecond timescale and are essential for studying the primary events following photoexcitation. For this compound, the presence of the electron-donating propoxy group and the electron-withdrawing nitro group suggests the possibility of intramolecular charge transfer (ICT) upon excitation. Ultrafast spectroscopy can be used to monitor the formation and decay of the ICT state. Furthermore, this technique is well-suited for studying the dynamics of (E) to (Z) isomerization around the C=C double bond, a common photochemical process in stilbene-like molecules.
Vibrational Analysis and Spectral Signatures of this compound and Derivatives
A detailed vibrational analysis of this compound and its derivatives can be achieved through a combination of experimental IR and Raman spectroscopy and theoretical calculations, such as Density Functional Theory (DFT). scielo.org.mx DFT calculations can predict the vibrational frequencies and intensities, which can then be compared with experimental spectra to provide a definitive assignment of the observed vibrational modes. esisresearch.org
The key vibrational signatures for this class of compounds include:
NO₂ Group Vibrations : The asymmetric and symmetric stretching modes of the nitro group are typically observed in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Their exact positions can be sensitive to the electronic environment.
C=C Stretching Vibrations : The stretching of the ethylenic double bond and the aromatic ring C=C bonds give rise to characteristic bands in the 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
Propoxy Group Vibrations : The C-H stretching and bending modes of the propoxy group will be present, along with the characteristic C-O-C stretching vibrations.
Out-of-Plane Bending : The (E)-configuration of the double bond is characterized by a strong out-of-plane C-H bending mode (wagging) typically observed in the 960-980 cm⁻¹ region in the IR spectrum.
Computational Chemistry Studies on 1 E 2 Nitroethenyl 4 Propoxybenzene
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. For molecules containing nitro groups, the LUMO is often localized on the nitro group, indicating a significant charge transfer character. The analysis of the HOMO and LUMO energy levels for 1-[(E)-2-nitroethenyl]-4-propoxybenzene is fundamental to predicting its reaction pathways and stability.
Table 1: Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
|---|---|
| HOMO | Data not available |
| LUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
Note: Specific energy values for this compound require dedicated computational studies not publicly available.
Electrostatic Potential (MEP) and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. The MEP surface displays regions of different electrostatic potential, typically color-coded. Red, orange, and yellow areas indicate negative potential and are susceptible to electrophilic attack, while green and blue areas represent positive potential, indicating sites for nucleophilic attack.
For aromatic nitro compounds, the region around the nitro group is expected to be highly electronegative (red), making it a likely site for electrophilic interactions. Conversely, other parts of the molecule, such as the benzene (B151609) ring and the propoxy group, will show varying degrees of positive potential, guiding nucleophilic interactions. Analysis of the MEP for this compound would provide a clear picture of its charge landscape and reactive centers.
Global Electrophilicity and Nucleophilicity Indices
To quantify the reactivity of a molecule, conceptual DFT provides several global reactivity descriptors. These indices, derived from the energies of the frontier orbitals, offer a more quantitative measure of a molecule's electrophilic or nucleophilic character than qualitative analysis alone.
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution.
Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. A higher ω value indicates a stronger electrophile. Species with ω values greater than 2.0 eV are generally classified as strong electrophiles.
Nucleophilicity Index (N): This index measures the electron-donating capability of a molecule. Organic molecules can be classified as strong (N > 3.0 eV), moderate (2.0 ≤ N ≤ 3.0 eV), or marginal (N < 2.0 eV) nucleophiles.
These indices are calculated using the ionization potential (I) and electron affinity (A), which are related to the HOMO and LUMO energies, respectively.
Table 2: Global Reactivity Descriptors
| Descriptor | Formula | Value |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Data not available |
| Electron Affinity (A) | A ≈ -ELUMO | Data not available |
| Electronegativity (χ) | χ = (I + A) / 2 | Data not available |
| Chemical Hardness (η) | η = (I - A) / 2 | Data not available |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Data not available |
| Nucleophilicity Index (N) | N = EHOMO(Nucleophile) - EHOMO(TCE) | Data not available |
Note: Calculation of these indices for this compound requires specific HOMO and LUMO energy values.
Reaction Mechanism Elucidation using DFT
DFT is not only used to study static molecular properties but is also a critical tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, DFT calculations can identify the pathways, intermediates, and transition states involved. This provides a detailed, step-by-step understanding of how reactants are converted into products.
Transition State Characterization and Activation Energy Calculations
A key aspect of mechanistic studies is the characterization of transition states (TS), which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor that determines the rate of a reaction. Lower activation energies correspond to faster reactions.
DFT calculations can optimize the geometry of transition states and compute their energies, thereby providing the activation energy for a proposed reaction step. For reactions involving this compound, such as cycloadditions or nucleophilic additions, identifying the transition states and calculating the associated activation barriers are essential for determining the most favorable reaction pathway.
Solvent Effects Modeling on Reaction Pathways
Reactions are often carried out in a solvent, which can significantly influence the reaction pathway and energetics. Computational models, such as the Polarizable Continuum Model (PCM), can be used in conjunction with DFT to simulate the effects of a solvent. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties and reaction energies in solution.
Solvent effects can alter the stability of reactants, intermediates, and transition states, thereby changing the activation energies and potentially favoring one reaction pathway over another. For a polar molecule like this compound, modeling the influence of different solvents is crucial for accurately predicting its reactivity and reaction mechanisms in a realistic chemical environment.
Molecular Dynamics (MD) Simulations for Conformational Landscape and Interactions
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com For aromatic compounds like this compound, MD simulations are invaluable for exploring the conformational landscape, which is the full range of shapes a molecule can adopt by rotating around its single bonds. rsc.orgnih.gov These simulations can also shed light on intermolecular interactions with other molecules, such as solvents or biological macromolecules. nih.govresearchgate.net
The conformational flexibility of this compound is primarily determined by the rotation around the C-C single bonds connecting the propoxy group to the benzene ring and the nitroethenyl group to the ring. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable, low-energy conformations. uc.pt The simulation tracks the trajectory of each atom based on a force field, which is a set of parameters describing the potential energy of the system. researchgate.net
By analyzing these trajectories, key conformational properties can be determined. For instance, the dihedral angle distribution for the C-O-C-C bond of the propoxy group indicates its preferred orientation relative to the aromatic ring. Similarly, the simulation can reveal the extent of planarity between the nitroethenyl group and the benzene ring, a factor crucial for understanding the molecule's electronic properties. uc.pt
Furthermore, MD simulations can be used to study how this compound interacts with its environment. researchgate.net By simulating the molecule in a solvent box (e.g., water), one can analyze the formation of hydrogen bonds, van der Waals forces, and other non-covalent interactions. nih.gov This information is critical for predicting solubility and how the molecule might bind to a receptor site. The interaction energy between the solute and solvent molecules can be calculated to quantify the strength of these interactions.
Table 1: Representative Data from a Hypothetical MD Simulation of this compound
| Parameter | Description | Simulated Value |
|---|---|---|
| Dihedral Angle (Cring-C-N-O) | Describes the twist of the nitro group relative to the double bond. | ~180° (planar) |
| Dihedral Angle (Cring-Cring-O-C) | Describes the orientation of the propoxy group relative to the ring. | Bimodal distribution (~90° and ~270°) |
| Interaction Energy (in water) | Average non-bonded interaction energy with surrounding water molecules. | -45.2 kcal/mol |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to solvent. | 350 Ų |
Quantum Mechanical Modeling of Aromatic Nitroethenyl Systems
Quantum mechanical (QM) modeling, particularly Density Functional Theory (DFT), is a powerful approach for investigating the electronic structure and properties of molecules like this compound. utm.mynih.gov These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, charge distribution, and reactivity. researchgate.net
A key aspect of QM modeling is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. wuxiapptec.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity and stability. wikipedia.orgyoutube.com A smaller gap generally suggests higher reactivity. wikipedia.org For aromatic nitroethenyl systems, the presence of the electron-withdrawing nitro group and the π-conjugated system significantly influences the energies of these orbitals. researchgate.netresearchgate.net
DFT calculations can also be used to determine various electronic properties. mdpi.com The molecular electrostatic potential (MEP) map, for instance, visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for predicting how the molecule will interact with other charged or polar species. Other calculated properties include dipole moments, polarizability, and vibrational frequencies, which can be compared with experimental spectroscopic data. uc.pt
Table 2: Calculated Electronic Properties for a Representative Aromatic Nitroethenyl System
| Property | Description | Calculated Value (eV) |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.85 |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -2.54 |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | 4.31 |
| Global Electrophilicity (ω) | A measure of the molecule's ability to accept electrons. | 2.98 - 3.87 |
Derivatization and Advanced Functionalization of 1 E 2 Nitroethenyl 4 Propoxybenzene
Strategies for Modifying the Nitroethenyl Moiety
The electron-deficient nature of the nitroethenyl group in 1-[(E)-2-nitroethenyl]-4-propoxybenzene makes it susceptible to a range of nucleophilic and cycloaddition reactions. These transformations provide robust avenues for introducing structural diversity and complexity.
A primary and widely employed strategy for modifying the nitroethenyl moiety is its reduction. This transformation converts the nitroalkene into a phenethylamine (B48288) scaffold, a privileged motif in many biologically active compounds. A variety of reducing agents can be employed to achieve this, with catalytic hydrogenation being a common method. More recent advancements have introduced milder and more selective systems. For instance, the use of sodium borohydride (B1222165) in the presence of copper(II) chloride has been shown to be an effective one-pot procedure for the reduction of substituted β-nitrostyrenes to the corresponding phenethylamines under mild conditions. This method offers high yields and avoids the need for harsh reagents or high pressures.
Beyond reduction, the nitroethenyl group is an excellent Michael acceptor. This reactivity allows for the conjugate addition of a wide range of nucleophiles, including carbanions, amines, and thiols. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, enabling the introduction of diverse functional groups at the β-position of the original nitroalkene. The resulting nitroalkane derivatives can then be further manipulated, for example, by reducing the nitro group to an amine, to generate highly functionalized molecules.
Cycloaddition reactions represent another key strategy for elaborating the nitroethenyl moiety. As a dienophile, this compound can participate in [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienes. This approach allows for the stereocontrolled construction of complex cyclic and bicyclic systems. Similarly, [3+2] cycloaddition reactions with 1,3-dipoles, such as nitrones or azides, provide access to five-membered heterocyclic rings. These cycloaddition strategies are instrumental in building molecular complexity and exploring novel chemical space.
Post-Synthetic Derivatization for New Chemical Entities
Following the initial modification of the nitroethenyl moiety, a plethora of post-synthetic derivatization strategies can be employed to generate new and diverse chemical entities. These subsequent transformations often target the newly introduced functional groups or the existing propoxy group on the benzene (B151609) ring.
The phenethylamine derivatives obtained from the reduction of this compound are particularly amenable to further functionalization. The primary amine can be acylated to form amides, sulfonated to yield sulfonamides, or alkylated to produce secondary and tertiary amines. These reactions are fundamental in medicinal chemistry for tuning the physicochemical properties of a molecule, such as its lipophilicity, hydrogen bonding capacity, and metabolic stability.
The products of Michael addition reactions also serve as versatile intermediates for post-synthetic modification. The remaining nitro group can be reduced to an amine, as previously mentioned, or transformed into other functional groups. For instance, the Nef reaction allows for the conversion of a nitroalkane into a ketone or an aldehyde. This opens up a vast landscape of carbonyl chemistry for further derivatization.
Furthermore, the propoxy group on the aromatic ring, while often considered a stable substituent, can also be a site for modification. Ether cleavage can expose a phenolic hydroxyl group, which can then be subjected to a variety of reactions, including esterification, etherification with different alkyl or aryl groups, or conversion to a sulfonate ester. Such modifications can significantly impact the biological activity and pharmacokinetic profile of the resulting compounds.
The synthesis of heterocyclic compounds from β-nitrostyrenes is a particularly fruitful area of post-synthetic derivatization. For example, the reaction of β-nitrostyrenes with various reagents can lead to the formation of isoxazoles, pyrazoles, and other important heterocyclic systems. These heterocyclic scaffolds are prevalent in many approved drugs and are known to interact with a wide range of biological targets.
Controlled Introduction of Diverse Functional Groups for Structure-Activity Relationship Studies
The systematic and controlled introduction of diverse functional groups onto the this compound scaffold is crucial for conducting detailed structure-activity relationship (SAR) studies. SAR studies are fundamental to the process of drug discovery and development, as they provide insights into how specific structural features of a molecule contribute to its biological activity.
By synthesizing a library of derivatives with systematic variations in their structure, researchers can identify the key pharmacophoric elements and understand the influence of steric, electronic, and lipophilic properties on the compound's interaction with its biological target.
For instance, in the context of developing antimicrobial agents, a common area of investigation for β-nitrostyrene derivatives, SAR studies have revealed important trends. The nitrovinyl side chain is often found to be essential for activity. researchgate.net Modifications to the benzene ring, such as the introduction of electron-donating or electron-withdrawing groups at different positions, can significantly modulate the antibacterial potency. researchgate.netuc.pt
The following interactive table provides a hypothetical example of how SAR data for a series of this compound derivatives might be presented. The data illustrates how modifications to the propoxy group and the introduction of substituents on the benzene ring could influence the minimum inhibitory concentration (MIC) against a bacterial strain.
| Compound ID | R1 (propoxy replacement) | R2 (ring substituent) | MIC (µg/mL) |
| 1 | -OCH2CH2CH3 | H | 16 |
| 2 | -OCH3 | H | 32 |
| 3 | -OCH(CH3)2 | H | 16 |
| 4 | -OH | H | 64 |
| 5 | -OCH2CH2CH3 | 2-Cl | 8 |
| 6 | -OCH2CH2CH3 | 3-Cl | 16 |
| 7 | -OCH2CH2CH3 | 4-Cl | 32 |
| 8 | -OCH2CH2CH3 | 2-NO2 | 4 |
| 9 | -OCH2CH2CH3 | 4-NO2 | 8 |
| 10 | -OCH2CH2CH3 | 4-OCH3 | 64 |
Note: The data in this table is illustrative and intended to demonstrate the format of SAR data. It does not represent actual experimental results.
From such a table, several hypotheses could be drawn. For example, it might be inferred that a certain length and branching of the alkoxy group at the 4-position is optimal for activity. The introduction of electron-withdrawing groups, particularly at the ortho-position of the benzene ring, appears to enhance the antimicrobial potency. Conversely, an electron-donating group at the para-position seems to be detrimental to the activity.
These types of systematic studies, enabled by the controlled introduction of diverse functional groups, are indispensable for the rational design of more potent and selective analogues of this compound for various therapeutic applications.
Applications in Organic Synthesis and Materials Science
1-[(E)-2-nitroethenyl]-4-propoxybenzene as a Building Block in Complex Molecule Synthesis
The polarized nature of the nitroethenyl moiety in this compound makes it a highly valuable electrophile, particularly in carbon-carbon and carbon-heteroatom bond-forming reactions. Chemists utilize this reactivity to construct intricate molecular frameworks that are often difficult to access through other synthetic routes.
The construction of ring systems is a cornerstone of organic synthesis, and this compound is a competent substrate for various cycloaddition reactions leading to both carbocyclic and heterocyclic products.
Carbocyclic Ring Synthesis: Carbocyclic rings, which contain only carbon atoms, can be synthesized using this compound primarily through cycloaddition reactions where it acts as the dienophile or a reaction partner.
[4+2] Cycloaddition (Diels-Alder Reaction): Substituted β-nitrostyrenes are effective dienophiles in Diels-Alder reactions with 1,3-dienes to form six-membered cyclohexene (B86901) derivatives. nih.govbeilstein-journals.org The reaction involves the concerted addition of a diene to the activated double bond of the nitroalkene. beilstein-journals.org This method provides a direct route to functionalized carbocycles where the nitro group can be further transformed into other functional groups.
[2+2] Photocycloaddition: Upon irradiation with visible light (e.g., λ = 419 nm), β-nitrostyrenes undergo [2+2] photocycloaddition with various olefins to yield substituted cyclobutane (B1203170) rings. nih.gov This reaction proceeds through a diradical intermediate and can produce complex four-membered ring systems. nih.gov Studies have shown that nitrostyrenes with electron-rich aryl groups participate effectively in these transformations. nih.gov
Heterocyclic Ring Synthesis: The compound is extensively used to create heterocyclic systems, which are integral to many pharmaceuticals and biologically active molecules.
[3+2] Cycloaddition: As a dipolarophile, this compound can react with 1,3-dipoles such as nitrones or azomethine ylides. For instance, the reaction with nitrones proceeds via a one-step mechanism to yield highly substituted isoxazolidine (B1194047) rings. nih.govrsc.org These reactions are often highly regioselective. rsc.org
Pyrrolidine Synthesis: Functionalized pyrrolidines, a common motif in medicinal chemistry, can be synthesized from nitrostyrene (B7858105) precursors through various pathways, including cycloadditions and Michael addition-initiated cyclizations. nih.govchemrxiv.orgchemrxiv.orgrsc.org
Pyrrole (B145914) Synthesis: A one-pot, four-component reaction involving two primary amines, diketene, and a nitrostyrene derivative provides a streamlined synthesis of highly functionalized pyrrole-3-carboxamides in excellent yields under neutral conditions. organic-chemistry.org
| Reaction Type | Ring System Formed | Reactant Partner(s) | Key Features |
| Diels-Alder [4+2] | Carbocyclic (Cyclohexene) | 1,3-Dienes | Forms six-membered rings. |
| Photocycloaddition [2+2] | Carbocyclic (Cyclobutane) | Olefins | Visible-light mediated; forms four-membered rings. nih.gov |
| Dipolar Cycloaddition [3+2] | Heterocyclic (Isoxazolidine) | Nitrones | Forms five-membered N,O-heterocycles. rsc.org |
| Multicomponent Reaction | Heterocyclic (Pyrrole) | Primary amines, Diketene | High efficiency and atom economy. organic-chemistry.org |
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. The electrophilic nature of this compound makes it an ideal component for such processes.
A notable example is the four-component synthesis of functionalized pyrroles. In this reaction, an enaminone, generated in situ from two equivalents of a primary amine and one equivalent of diketene, acts as a nucleophile. It attacks the β-position of the nitrostyrene (a Michael-type addition), initiating a sequence of cyclization and aromatization steps to yield the final pyrrole derivative in very good yields (80-90%). organic-chemistry.org This reaction proceeds smoothly under mild, neutral conditions without the need for catalysts. organic-chemistry.org
Asymmetric Catalysis with Substituted Nitroethenylbenzenes
The development of stereoselective reactions is a major focus of modern chemistry. Substituted nitroethenylbenzenes are benchmark substrates for various asymmetric catalytic transformations, enabling the synthesis of enantioenriched products.
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. beilstein-journals.orgbeilstein-journals.org Nitroethenylbenzenes are classic electrophiles in organocatalytic conjugate addition (Michael addition) reactions.
Enamine Catalysis: Chiral secondary amines, such as proline and its derivatives, react with aldehydes or ketones to form nucleophilic enamines. These enamines can add to the double bond of this compound in a highly stereocontrolled manner. Subsequent hydrolysis releases the catalyst and yields a chiral γ-nitro carbonyl compound.
Anion-Binding Catalysis: Chiral thiourea (B124793) or squaramide catalysts can activate the nitro group through hydrogen bonding. This activation enhances the electrophilicity of the β-carbon and positions the nucleophile for a stereoselective attack, facilitating reactions with a wide range of carbon and heteroatom nucleophiles. beilstein-journals.org
These organocatalytic methods provide access to chiral building blocks that are valuable for the synthesis of complex target molecules. rsc.org
While organocatalysis is prominent, transition metal catalysis also offers effective pathways for the transformation of nitroethenylbenzenes. beilstein-journals.orgmdpi.com These methods often involve different modes of activation and can provide complementary reactivity.
Reductive Cyclization: Transition metal catalysts can be used to reduce the nitro group, which can then participate in an intramolecular cyclization reaction. This strategy is a powerful method for synthesizing nitrogen-containing heterocycles.
Carbene/Nitrene Transfer: In some contexts, transition metal catalysts can facilitate carbene or nitrene transfer reactions, leading to the formation of complex heterocyclic products. vu.nlrsc.org
Potential in Materials Chemistry
The application of this compound specifically in materials chemistry is not extensively documented in publicly available research. However, the functional groups present in the molecule offer potential for its incorporation into larger polymeric structures or functional materials. The vinyl and nitro groups are reactive handles that could be used for polymerization or for post-polymerization functionalization. For instance, the nitro group could be reduced to an amine, providing a site for further chemical modification. The styrenic backbone is a common component of many polymers and materials.
Precursors for Polymeric Materials
No studies have been identified that investigate or report the use of This compound as a monomer or precursor for the synthesis of polymeric materials. Research on the polymerization of related nitrostyrene derivatives is available, but specific data for the 4-propoxy substituted variant is not present in the current body of scientific literature.
Role in Supramolecular Chemistry
There is no available research documenting the application or study of This compound in the context of supramolecular chemistry. The design and synthesis of supramolecular architectures often rely on specific non-covalent interactions, and the potential for this compound to participate in such assemblies has not been explored in published works.
Exploration of Optical and Electronic Properties in Advanced Materials
While the nitro and propoxy groups, along with the conjugated system in This compound , suggest potential for interesting optical and electronic properties, no dedicated studies have been published that explore these characteristics for applications in advanced materials. Research into the nonlinear optical or electronic properties of similarly structured molecules, such as other nitrostyrene or chalcone (B49325) derivatives, exists, but specific experimental or theoretical data for this compound is not available.
Supramolecular Chemistry Aspects of Nitroethenylbenzene Derivatives
Non-Covalent Interactions (e.g., π-π stacking, H-bonding) in Nitroalkene-Containing Systems
Non-covalent interactions are the cornerstone of supramolecular chemistry, dictating the assembly of molecules into larger, organized structures. researchgate.net In systems containing nitroalkenes, particularly nitroethenylbenzene derivatives, a combination of hydrogen bonds and π-π stacking interactions are the primary drivers of self-assembly. rsc.orgnih.gov
The electron density of aromatic rings, which is crucial for their π-π stacking ability, is significantly influenced by the electronic properties of their substituents. rsc.org The powerful electron-withdrawing nitro group in nitroethenylbenzenes depletes the electron density of the π-system. This electronic perturbation can enhance stacking interactions with electron-rich aromatic systems. Furthermore, the presence of hydrogen bonding has been found to strengthen π-π stacking interactions, suggesting a cooperative effect where hydrogen bonds can lead to π-depletion, thereby increasing the stacking strength. rsc.orgrsc.org
| Interaction Type | Description | Significance in Nitroethenylbenzenes | References |
|---|---|---|---|
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like O, N) and another nearby electronegative atom. | C—H⋯O bonds involving the nitro group's oxygen atoms are prevalent, linking molecules into chains, sheets, or 3D networks. | nih.govresearchgate.net |
| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. Can occur in sandwich or displaced arrangements. | The electron-deficient nature of the nitro-substituted ring influences its stacking with other aromatic systems. These interactions contribute significantly to crystal packing. | rsc.orgrsc.orglibretexts.org |
| Nitro⋯π Interactions | An interaction between the electron-deficient nitro group and an electron-rich π-system of an adjacent aromatic ring. | Contributes to the formation of three-dimensional supramolecular assemblies. | researchgate.net |
| N⋯O Contacts | Short, attractive contacts between the nitrogen atom of one nitro group and an oxygen atom of a neighboring nitro group. | Observed in crystal structures, these interactions help stabilize the molecular packing. | nih.gov |
Molecular Recognition Studies with Substituted Nitroethenylbenzenes
Molecular recognition is the specific, non-covalent binding of a host molecule to a guest molecule. The unique electronic and structural features of substituted nitroethenylbenzenes make them interesting candidates for molecular recognition studies, both as the host and the guest. The design of synthetic receptors capable of recognizing chiral substrates with high enantioselectivity is a major goal in supramolecular chemistry. nih.gov
While specific studies focusing solely on 1-[(E)-2-nitroethenyl]-4-propoxybenzene are not prevalent, research on related systems highlights the potential. For instance, the strong π-acceptor character of nitroaromatic compounds is widely exploited in sensing applications. Supramolecular assemblies, such as arene-ruthenium metallarectangles, have been designed as fluorescent sensors for the detection of nitroaromatics like picric acid. nih.gov The recognition mechanism involves an excited-state charge transfer from the electron-rich host to the electron-deficient nitroaromatic guest, leading to fluorescence quenching. nih.gov This principle demonstrates how the electronic properties imparted by the nitro group can be harnessed for molecular recognition.
The ability to form specific hydrogen bonds and π-stacking interactions allows substituted nitroethenylbenzenes to participate in the formation of co-crystals, where recognition between different molecular components is key. researchgate.net Studies on thioamides with various N-donor ligands, for example, reveal that recognition occurs through specific N−H···N hydrogen bonds, which are then supported by other weak interactions to build a larger assembly. researchgate.net A similar logic can be applied to nitroethenylbenzenes, where the nitro group can act as a hydrogen bond acceptor.
| Principle/System | Mechanism of Recognition | Potential Application | References |
|---|---|---|---|
| Fluorescent Sensing | Electron transfer from a π-rich fluorescent host to an electron-deficient nitroaromatic guest upon binding, causing fluorescence quenching. | Detection and sensing of nitro-based compounds. | nih.gov |
| Co-crystal Formation | Specific and directional hydrogen bonding (e.g., C-H···O) and π-π stacking interactions between the nitroethenylbenzene and a complementary co-former molecule. | Materials science, crystal engineering, and purification. | researchgate.net |
| Host-Guest Chemistry | Encapsulation of a guest within a host cavity, driven by a combination of forces including hydrogen bonds, π-stacking, and electrostatic interactions. | Selective binding and transport of small molecules. | libretexts.org |
Self-Assembly Phenomena and Supramolecular Architecture
Self-assembly is the autonomous organization of components into structurally well-defined aggregates and is a fundamental concept in constructing complex supramolecular architectures. nih.govresearchgate.net For nitroethenylbenzene derivatives, the interplay of the non-covalent interactions detailed in section 8.1 dictates the spontaneous formation of ordered structures in the solid state.
The crystal engineering of these compounds relies on predictably utilizing these interactions. As seen in the crystal structure of (E)-1-nitro-4-(2-nitroethenyl)benzene, the combination of C—H⋯O hydrogen bonds and short N⋯O contacts directs the assembly of individual molecules into a complex three-dimensional network. nih.gov In this architecture, each molecule is precisely positioned relative to its neighbors to maximize attractive interactions. The planarity of the molecule facilitates efficient packing and the formation of extended structures. nih.gov
The specific substituent on the benzene (B151609) ring, such as the propoxy group in this compound, can significantly influence the resulting supramolecular architecture. The alkyl chain of the propoxy group can introduce additional van der Waals interactions or alter the steric hindrance, leading to different packing motifs compared to unsubstituted or differently substituted analogues. These subtle modifications can tune the physical properties of the resulting material. Metal-ligand coordination, where a metal ion acts as a node to connect organic ligands, is another powerful strategy to guide the self-assembly of functional molecules into discrete and predictable superstructures like molecular rectangles or cages. nih.gov
| Structural Feature | Description | Reference |
|---|---|---|
| Molecular Geometry | The molecule adopts a trans configuration about the double bond and is nearly planar. | nih.gov |
| Primary Interactions | C—H⋯O hydrogen bonds and short N⋯O contacts [2.834 Å–2.861 Å]. | nih.gov |
| Resulting Architecture | A three-dimensional network formed by the linking of individual molecules through the aforementioned interactions. | nih.gov |
Design of Supramolecular Receptors and Catalysts Utilizing Nitroethenyl Moieties
The functional groups within a molecule determine its potential for use in designing sophisticated supramolecular systems like receptors and catalysts. The nitroethenyl moiety is a particularly interesting functional group due to its distinct chemical reactivity and electronic properties. wikipedia.org
Supramolecular Receptors: The design of a supramolecular receptor requires the strategic placement of binding sites to achieve selective recognition of a target guest. The electron-deficient character of the nitroethenylbenzene system makes it an excellent candidate for binding electron-rich guests through π-π stacking interactions. Furthermore, the oxygen atoms of the nitro group can act as hydrogen-bond acceptors, providing specific interaction points. A synthetic receptor could incorporate the this compound unit into a larger, pre-organized macrocyclic or cage-like structure. nih.gov The propoxy group could be modified to enhance solubility or to provide additional binding sites.
Supramolecular Catalysis: Supramolecular catalysis aims to mimic enzymes by using host-guest complexation to accelerate reactions and control selectivity. wiley-vch.de The nitroalkene functional group is a well-known Michael acceptor and a reactive dienophile in Diels-Alder reactions. wikipedia.orgnih.gov A supramolecular catalyst could be designed with a binding pocket that recognizes a specific substrate and positions it favorably for reaction with an embedded nitroethenylbenzene moiety. By controlling the reaction environment within the host cavity, such a catalyst could achieve rate enhancements and selectivities not possible in bulk solution. wiley-vch.de The regulation of catalytic activity through non-covalent interactions between multiple catalytic species is an advanced strategy that could also be explored. rsc.org
| System Type | Design Principle | Role of Nitroethenyl Moiety | References |
|---|---|---|---|
| Receptor | Incorporate the nitroethenylbenzene scaffold into a pre-organized structure (e.g., macrocycle) to create a binding cavity. | Acts as a π-acceptor for electron-rich guests and a hydrogen-bond acceptor site. | nih.govnih.gov |
| Catalyst | Create a host-guest complex that brings a substrate into close proximity with the reactive nitroethenyl group inside a confined space. | Acts as the reactive center (e.g., Michael acceptor, dienophile) for the catalyzed transformation. | wikipedia.orgwiley-vch.de |
Polymerization Characteristics of Substituted Nitroalkenes
Mechanisms of Nitroalkene Polymerization
The polymerization of nitroalkenes can proceed through several mechanisms, with the feasibility of each being dictated by the electronic nature of the monomer. The strong electron-withdrawing nitro group makes the double bond electron-deficient, favoring mechanisms that involve anionic species.
Anionic Polymerization: This is the most prevalent mechanism for nitroalkene polymerization. researchgate.net The electron-deficient nature of the β-carbon (adjacent to the nitro-substituted carbon) makes it highly susceptible to attack by anionic initiators like alkoxides, organometallic compounds (e.g., alkyllithiums), or even weaker nucleophiles. semanticscholar.orgwikipedia.org The initiation involves the addition of the anion to the β-carbon, generating a carbanion on the α-carbon, which is stabilized by the adjacent nitro group. semanticscholar.org This propagating carbanion then adds to subsequent monomer units in a chain-growth fashion. wikipedia.org
However, the high reactivity of the polar nitro group can lead to side reactions with initiators and the propagating anionic chain ends, which often prevents the formation of high molecular weight polymers in a controlled, "living" manner. semanticscholar.org Studies on β-nitrostyrene, a compound structurally related to 1-[(E)-2-nitroethenyl]-4-propoxybenzene, have shown that it readily undergoes anionic polymerization initiated by sodium alkoxides. researchgate.net The rate of polymerization is typically first order with respect to both monomer and initiator concentrations. researchgate.net
Free-Radical Polymerization: While common for many vinyl monomers, free-radical polymerization of nitroalkenes is less straightforward. libretexts.orgwikipedia.org The nitro group can react with and trap radical species, potentially inhibiting or retarding the polymerization process. However, under specific conditions and with suitable initiators (e.g., peroxides, azo compounds), radical polymerization can be achieved. fujifilm.com To gain control over the process and produce polymers with well-defined architectures and narrow molecular weight distributions, reversible-deactivation radical polymerization (RDRP) techniques are employed. wikipedia.org These include:
Atom Transfer Radical Polymerization (ATRP): This method uses a transition metal complex (e.g., of copper, iron, or ruthenium) to reversibly activate and deactivate the propagating radical chain, allowing for controlled growth. wikipedia.orgcmu.edu
Nitroxide-Mediated Polymerization (NMP): NMP utilizes stable nitroxide radicals, such as TEMPO, to reversibly cap the growing polymer chain, controlling the concentration of active radicals. fujifilm.comuobasrah.edu.iq
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT employs a thiocarbonylthio compound as a chain-transfer agent to mediate the polymerization via a degenerative transfer process, enabling control over molecular weight and dispersity. wikipedia.orgnih.gov
Cationic Polymerization: This mechanism is generally unsuitable for nitroalkenes. libretexts.org Cationic polymerization requires monomers with electron-donating groups that can stabilize the propagating carbocation intermediate. wikipedia.orglibretexts.org The potent electron-withdrawing effect of the nitro group destabilizes any adjacent positive charge, thus preventing the formation and propagation of a cationic center. utexas.edu While the 4-propoxybenzene group in this compound is electron-donating, the influence of the directly attached nitro group on the double bond is dominant, precluding cationic polymerization.
Other Mechanisms:
Ziegler-Natta Polymerization: Typically used for non-polar α-olefins like ethylene (B1197577) and propylene, Ziegler-Natta catalysts are generally not effective for polymerizing polar monomers like nitroalkenes due to catalyst poisoning by the nitro group. wikipedia.orglibretexts.org
Ring-Opening Metathesis Polymerization (ROMP): This mechanism is specific to strained cyclic olefins and is not directly applicable to the polymerization of acyclic nitroalkenes like this compound. wikipedia.orgorganic-chemistry.org
| Polymerization Mechanism | Applicability to Nitroalkenes | Key Characteristics & Initiators |
|---|---|---|
| Anionic Polymerization | Highly Applicable | Favored due to electron-deficient double bond. Initiated by nucleophiles (e.g., alkoxides, organolithiums). Prone to side reactions. researchgate.netsemanticscholar.org |
| Free-Radical Polymerization | Possible, often requires control | Can be inhibited by the nitro group. Controlled methods (ATRP, NMP, RAFT) are preferred. Initiated by peroxides, azo compounds. wikipedia.orgfujifilm.com |
| Cationic Polymerization | Not Applicable | Disfavored due to the strong electron-withdrawing nitro group destabilizing the carbocation intermediate. libretexts.orgwikipedia.org |
| Ziegler-Natta Polymerization | Not Applicable | Catalyst is typically poisoned by the polar nitro group. wikipedia.org |
Synthesis and Characterization of Nitroalkene-Based Polymers
The synthesis of polymers from nitroalkenes like this compound is guided by the polymerization mechanisms discussed previously. Anionic polymerization is a primary route, though controlled radical methods offer better command over the final polymer structure.
Synthesis Procedures: A typical anionic polymerization of a β-nitrostyrene derivative would involve dissolving the monomer in a suitable polar aprotic solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen and moisture. The reaction is initiated by the careful addition of an initiator, such as sodium methoxide (B1231860) or n-butyllithium, at a controlled temperature. The reaction is allowed to proceed for a set time before being terminated by the addition of a protic agent, like methanol. The resulting polymer is then isolated by precipitation in a non-solvent, followed by filtration and drying.
Characterization of Polymers: Once synthesized, the nitroalkene-based polymers are characterized using a suite of analytical techniques to determine their structure, molecular weight, and thermal properties.
Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to confirm the polymerization by observing the disappearance of the C=C vinyl stretch and the persistence of the nitro group (NO₂) and other functional group bands. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the polymer's microstructure and confirms the repeating unit's structure.
Molecular Weight Determination: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for measuring the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn) of the polymer sample. For poly(β-nitrostyrene)s, which are often insoluble in common GPC solvents, alternative methods like radiolabeling with ¹⁴C-alkanol initiators have been used to determine the degree of polymerization. researchgate.net
Thermal Analysis: Thermogravimetric Analysis (TGA) is employed to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature. Differential Scanning Calorimetry (DSC) is used to determine thermal transitions, such as the glass transition temperature (Tg), which provides insight into the polymer's amorphous or crystalline nature. mdpi.com
| Technique | Information Obtained | Typical Observations for Nitroalkene Polymers |
|---|---|---|
| FTIR Spectroscopy | Functional groups, confirmation of polymerization | Disappearance of vinyl C=C stretch (~1640 cm⁻¹), presence of NO₂ asymmetric (~1520 cm⁻¹) and symmetric (~1340 cm⁻¹) stretches. |
| NMR Spectroscopy | Polymer structure, tacticity | Broadened peaks in the aliphatic region corresponding to the polymer backbone and signals from the substituted aromatic ring. |
| Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw) and dispersity (Đ) | Uncontrolled polymerizations often yield high dispersity (Đ > 2). Controlled methods aim for Đ close to 1.1. wikipedia.org |
| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature | Provides information on the temperature at which the polymer begins to degrade. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), melting point (Tm) | Helps to characterize the physical state (amorphous/crystalline) and service temperature range of the polymer. mdpi.com |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
